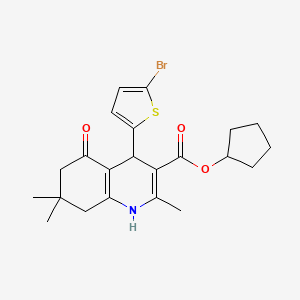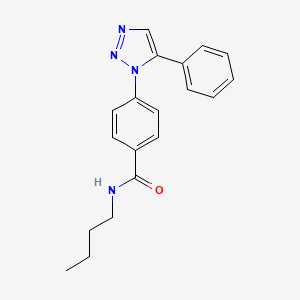methanone](/img/structure/B5088928.png)
[1-(4-ethoxybenzyl)-3-piperidinyl](2-methoxyphenyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[1-(4-ethoxybenzyl)-3-piperidinyl](2-methoxyphenyl)methanone, also known as EPM, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. EPM belongs to the class of piperidine derivatives, which are known for their diverse biological activities. In
Mécanisme D'action
The exact mechanism of action of [1-(4-ethoxybenzyl)-3-piperidinyl](2-methoxyphenyl)methanone is not fully understood. However, it is believed that [1-(4-ethoxybenzyl)-3-piperidinyl](2-methoxyphenyl)methanone exerts its biological effects by modulating the activity of various neurotransmitters in the brain, including dopamine, serotonin, and norepinephrine. [1-(4-ethoxybenzyl)-3-piperidinyl](2-methoxyphenyl)methanone has also been shown to interact with the opioid receptors, which may contribute to its analgesic effects.
Biochemical and Physiological Effects:
[1-(4-ethoxybenzyl)-3-piperidinyl](2-methoxyphenyl)methanone has been shown to exhibit a wide range of biochemical and physiological effects. The compound has been shown to reduce pain and inflammation in animal models of arthritis. [1-(4-ethoxybenzyl)-3-piperidinyl](2-methoxyphenyl)methanone has also been shown to exhibit antidepressant effects in animal models of depression. Furthermore, [1-(4-ethoxybenzyl)-3-piperidinyl](2-methoxyphenyl)methanone has been shown to possess antitumor activity in various cancer cell lines.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using [1-(4-ethoxybenzyl)-3-piperidinyl](2-methoxyphenyl)methanone in lab experiments is its diverse biological activities. [1-(4-ethoxybenzyl)-3-piperidinyl](2-methoxyphenyl)methanone has been shown to exhibit analgesic, anti-inflammatory, and antidepressant effects, making it a useful tool for studying these biological processes. However, one of the limitations of using [1-(4-ethoxybenzyl)-3-piperidinyl](2-methoxyphenyl)methanone in lab experiments is its moderate to low solubility in water, which may limit its use in certain experimental setups.
Orientations Futures
There are several future directions for research on [1-(4-ethoxybenzyl)-3-piperidinyl](2-methoxyphenyl)methanone. One area of research could focus on the development of more efficient synthesis methods for [1-(4-ethoxybenzyl)-3-piperidinyl](2-methoxyphenyl)methanone. Another area of research could focus on the development of [1-(4-ethoxybenzyl)-3-piperidinyl](2-methoxyphenyl)methanone derivatives with improved biological activity and solubility. Furthermore, future research could investigate the potential of [1-(4-ethoxybenzyl)-3-piperidinyl](2-methoxyphenyl)methanone as a potential anticancer drug. Overall, [1-(4-ethoxybenzyl)-3-piperidinyl](2-methoxyphenyl)methanone is a promising compound with diverse biological activities that warrant further investigation.
Méthodes De Synthèse
The synthesis of [1-(4-ethoxybenzyl)-3-piperidinyl](2-methoxyphenyl)methanone involves a multi-step process starting from commercially available starting materials. The first step involves the protection of the amine group of piperidine using a suitable protecting group. This is followed by the introduction of the ethoxybenzyl and 2-methoxyphenyl groups to the piperidine ring. The final step involves the deprotection of the amine group, resulting in the formation of [1-(4-ethoxybenzyl)-3-piperidinyl](2-methoxyphenyl)methanone. The synthesis of [1-(4-ethoxybenzyl)-3-piperidinyl](2-methoxyphenyl)methanone has been reported in the literature, and the yields are reported to be moderate to good.
Applications De Recherche Scientifique
[1-(4-ethoxybenzyl)-3-piperidinyl](2-methoxyphenyl)methanone has been extensively studied for its potential therapeutic applications. The compound has been shown to exhibit a wide range of biological activities, including analgesic, anti-inflammatory, and antidepressant effects. [1-(4-ethoxybenzyl)-3-piperidinyl](2-methoxyphenyl)methanone has also been shown to possess antitumor activity, making it a promising candidate for the development of anticancer drugs.
Propriétés
IUPAC Name |
[1-[(4-ethoxyphenyl)methyl]piperidin-3-yl]-(2-methoxyphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27NO3/c1-3-26-19-12-10-17(11-13-19)15-23-14-6-7-18(16-23)22(24)20-8-4-5-9-21(20)25-2/h4-5,8-13,18H,3,6-7,14-16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVCIVTLDAQIOIJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CN2CCCC(C2)C(=O)C3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![ethyl 4-{[5-(3-chloro-2-methylphenyl)-2-furoyl]amino}benzoate](/img/structure/B5088864.png)
![2-[2-(1-ethylpropylidene)hydrazino]-2-oxo-N-(1-phenylethyl)acetamide](/img/structure/B5088879.png)
![N-{1-[1-(2-hydroxy-3-methoxybenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}-3-phenoxypropanamide](/img/structure/B5088881.png)
![methyl (2-bromo-4-{[1-(3,4-dimethylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)acetate](/img/structure/B5088887.png)


![methyl 4-{4-[(4-chlorobenzoyl)amino]phenoxy}benzoate](/img/structure/B5088905.png)
![N-[({4-[(isopropylamino)sulfonyl]phenyl}amino)carbonothioyl]-3-nitrobenzamide](/img/structure/B5088909.png)
![dimethyl 5-{[(4,5-dihydro-1,3-thiazol-2-ylthio)acetyl]amino}isophthalate](/img/structure/B5088920.png)
![N-[1-(1-isopropyl-4-piperidinyl)-1H-pyrazol-5-yl]-1,3-benzodioxole-5-carboxamide](/img/structure/B5088925.png)
![2-{[4-(3-chlorobenzyl)-1-piperazinyl]methyl}-4-methoxyphenol](/img/structure/B5088936.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-3-fluoro-N-[1-(4-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]benzamide](/img/structure/B5088946.png)
